Chloro(4-chlorobuta-1,3-dien-1-yl)mercury
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Overview
Description
Chloro(4-chlorobuta-1,3-dien-1-yl)mercury is a chemical compound that belongs to the class of organomercury compounds It is characterized by the presence of a mercury atom bonded to a chlorinated butadiene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloro(4-chlorobuta-1,3-dien-1-yl)mercury typically involves the reaction of 4-chlorobuta-1,3-diene with a mercury-containing reagent. One common method is the reaction of 4-chlorobuta-1,3-diene with mercuric chloride (HgCl2) in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Chloro(4-chlorobuta-1,3-dien-1-yl)mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds and chlorinated butadiene derivatives.
Reduction: Reduction reactions can lead to the formation of elemental mercury and reduced organic products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include various mercury(II) compounds, elemental mercury, and substituted organomercury compounds. The specific products depend on the reaction conditions and the reagents used.
Scientific Research Applications
Chloro(4-chlorobuta-1,3-dien-1-yl)mercury has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organomercury compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its effects on biological systems.
Industry: It is used in the development of materials with unique properties, such as catalysts and sensors
Mechanism of Action
The mechanism by which chloro(4-chlorobuta-1,3-dien-1-yl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to chloro(4-chlorobuta-1,3-dien-1-yl)mercury include other organomercury compounds such as methylmercury, ethylmercury, and phenylmercury. These compounds share the presence of a mercury atom bonded to an organic moiety but differ in their specific structures and properties .
Uniqueness
Its ability to undergo various chemical reactions and interact with biomolecules makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
55743-24-3 |
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Molecular Formula |
C4H4Cl2Hg |
Molecular Weight |
323.57 g/mol |
IUPAC Name |
chloro(4-chlorobuta-1,3-dienyl)mercury |
InChI |
InChI=1S/C4H4Cl.ClH.Hg/c1-2-3-4-5;;/h1-4H;1H;/q;;+1/p-1 |
InChI Key |
MAHWLSUAXZTXBG-UHFFFAOYSA-M |
Canonical SMILES |
C(=CCl)C=C[Hg]Cl |
Origin of Product |
United States |
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